Cas no 1270551-45-5 (2-(2,3-dimethylphenyl)azetidine)

2-(2,3-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,3-dimethylphenyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The constrained azetidine ring enhances metabolic stability and bioavailability, while the dimethylphenyl moiety offers opportunities for further functionalization. Its rigid framework is advantageous in designing bioactive molecules with improved selectivity and potency. The compound is typically synthesized via ring-closure or coupling reactions, ensuring high purity for research applications. Its well-defined structure makes it a useful scaffold in medicinal chemistry for developing novel therapeutics and studying structure-activity relationships.
2-(2,3-dimethylphenyl)azetidine structure
1270551-45-5 structure
商品名:2-(2,3-dimethylphenyl)azetidine
CAS番号:1270551-45-5
MF:C11H15N
メガワット:161.243502855301
CID:5802469
PubChem ID:55282511

2-(2,3-dimethylphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dimethylphenyl)azetidine
    • AKOS006343607
    • 1270551-45-5
    • EN300-2001412
    • インチ: 1S/C11H15N/c1-8-4-3-5-10(9(8)2)11-6-7-12-11/h3-5,11-12H,6-7H2,1-2H3
    • InChIKey: CSLGALAUTYFBAG-UHFFFAOYSA-N
    • ほほえんだ: N1CCC1C1C=CC=C(C)C=1C

計算された属性

  • せいみつぶんしりょう: 161.120449483g/mol
  • どういたいしつりょう: 161.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(2,3-dimethylphenyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2001412-0.5g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
0.5g
$809.0 2023-09-16
Enamine
EN300-2001412-0.05g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
0.05g
$707.0 2023-09-16
Enamine
EN300-2001412-10.0g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
10g
$5467.0 2023-05-26
Enamine
EN300-2001412-1.0g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
1g
$1272.0 2023-05-26
Enamine
EN300-2001412-0.1g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
0.1g
$741.0 2023-09-16
Enamine
EN300-2001412-0.25g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
0.25g
$774.0 2023-09-16
Enamine
EN300-2001412-5g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
5g
$2443.0 2023-09-16
Enamine
EN300-2001412-2.5g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-2001412-5.0g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
5g
$3687.0 2023-05-26
Enamine
EN300-2001412-1g
2-(2,3-dimethylphenyl)azetidine
1270551-45-5
1g
$842.0 2023-09-16

2-(2,3-dimethylphenyl)azetidine 関連文献

2-(2,3-dimethylphenyl)azetidineに関する追加情報

Introduction to 2-(2,3-dimethylphenyl)azetidine (CAS No. 1270551-45-5)

2-(2,3-dimethylphenyl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1270551-45-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a fused azetidine ring attached to a 2,3-dimethylphenyl group, which contributes to its distinct chemical behavior and reactivity. Such structural motifs are often explored for their ability to modulate biological pathways, making 2-(2,3-dimethylphenyl)azetidine a promising candidate for further investigation.

The 2,3-dimethylphenyl moiety introduces steric and electronic effects that can influence the compound's interactions with biological targets. In recent years, there has been growing interest in azetidine derivatives as scaffolds for developing novel therapeutic agents. The azetidine ring itself is a six-membered saturated heterocycle containing two adjacent nitrogen atoms, which can serve as a pharmacophore in drug design. The presence of methyl groups at the 2 and 3 positions of the phenyl ring further enhances its potential by altering electronic distribution and steric hindrance.

Recent studies have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. For instance, modifications of the azetidine core have been shown to enhance binding affinity to specific enzymes and receptors. The 2-(2,3-dimethylphenyl)azetidine structure is particularly intriguing because it combines the versatility of the azetidine scaffold with the pharmacological relevance of the dimethylphenyl group. This combination has led to its exploration in several drug discovery programs aimed at targeting neurological and inflammatory disorders.

In the context of medicinal chemistry, the synthesis of 2-(2,3-dimethylphenyl)azetidine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent biological evaluation.

The biological activity of 2-(2,3-dimethylphenyl)azetidine has been preliminarily assessed in several in vitro assays. Initial findings suggest that this compound exhibits moderate affinity for certain enzyme targets, including those implicated in metabolic diseases and cancer pathways. The dimethylphenyl group appears to play a critical role in modulating these interactions, potentially enhancing drug-like properties such as solubility and metabolic stability. Further investigation into its pharmacokinetic profile will be necessary to evaluate its suitability for clinical development.

Advances in computational chemistry have also contributed to the study of 2-(2,3-dimethylphenyl)azetidine. Molecular modeling techniques allow researchers to predict binding modes and optimize lead structures before experimental synthesis. These computational approaches have identified key interactions between the compound's pharmacophore and target proteins, providing insights into its mechanism of action. Such integrative strategies combining experimental and computational methods are becoming increasingly prevalent in modern drug discovery.

The potential applications of 2-(2,3-dimethylphenyl)azetidine extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. Researchers are exploring its utility in designing novel agrochemicals and materials with specialized functions. The versatility of this compound underscores its importance as a building block in synthetic chemistry.

As our understanding of molecular interactions continues to evolve, compounds like 2-(2,3-dimethylphenyl)azetidine will remain at the forefront of innovation. The integration of cutting-edge synthetic techniques with sophisticated biological assays will be essential for unlocking their full potential. Future studies may reveal new therapeutic indications or applications that could revolutionize how we address complex diseases.

In conclusion,2-(2,3-dimethylphenyl)azetidine (CAS No. 1270551-45-5) represents a fascinating example of how structural diversity can drive innovation in medicinal chemistry. Its unique combination of functional groups and biological relevance positions it as a promising candidate for further exploration. As research progresses, this compound is likely to contribute significantly to advancements across multiple scientific disciplines.

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